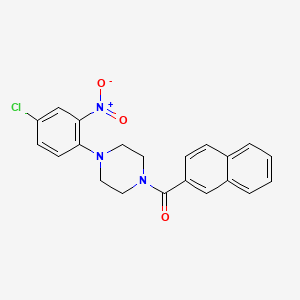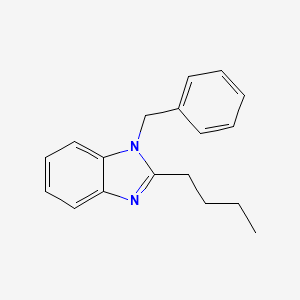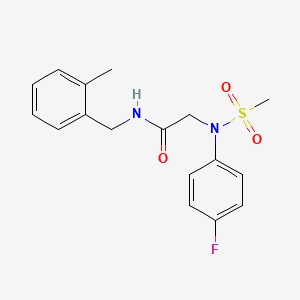![molecular formula C21H20N2O3 B3930192 2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3930192.png)
2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of cancer. The compound has been shown to inhibit multiple signaling pathways that are involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). This compound has also been shown to induce apoptosis and inhibit angiogenesis in tumor cells.
Mechanism of Action
2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione acts as a multi-targeted inhibitor of cancer signaling pathways. The compound inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancer. This compound also inhibits the activity of HDACs, which are involved in the regulation of gene expression. By inhibiting these pathways, this compound induces apoptosis and inhibits angiogenesis in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. The compound inhibits the growth and proliferation of tumor cells, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to enhance the activity of other chemotherapeutic agents and to overcome resistance to these agents.
Advantages and Limitations for Lab Experiments
2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been shown to be effective in preclinical models of cancer, making it a promising candidate for further study. However, this compound has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. In addition, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of 2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. One potential area of research is the development of combination therapies that include this compound and other chemotherapeutic agents. Another area of research is the study of the safety and efficacy of this compound in clinical trials. Finally, further studies are needed to understand the mechanisms of action of this compound and to identify potential biomarkers that can be used to predict response to the compound.
properties
IUPAC Name |
2-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13-14(2)22(19-10-6-5-7-16(13)19)11-15(24)12-23-20(25)17-8-3-4-9-18(17)21(23)26/h3-10,15,24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUWKLBFFZBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3C(=O)C4=CC=CC=C4C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3930137.png)

![3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3930147.png)

![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930168.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3930178.png)
